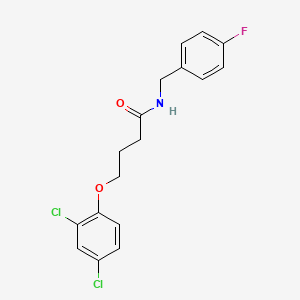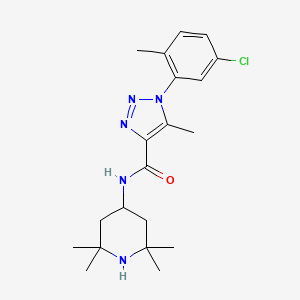
4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide, also known as GW501516, is a synthetic drug that has gained significant interest in the scientific community due to its potential applications in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists, which are known to regulate lipid and glucose metabolism in the body.
Mécanisme D'action
4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide acts as a PPAR agonist, specifically activating PPARδ. PPARδ is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance. Additionally, this compound has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been extensively studied. In animal models, this compound has been shown to increase endurance and improve lipid metabolism, resulting in reduced body weight and improved glucose tolerance. Additionally, this compound has been shown to reduce inflammation and prevent atherosclerosis in animal models of cardiovascular disease. In human studies, this compound has been shown to improve lipid and glucose metabolism, reduce inflammation, and improve exercise performance.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has several advantages for lab experiments, including its well-defined mechanism of action, reproducibility, and availability. However, there are also limitations to its use, including its potential health risks, ethical concerns related to its use in sports, and the need for specialized equipment and expertise to conduct experiments with this compound.
Orientations Futures
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide, including its potential applications in cancer therapy, its effects on the gut microbiome, and its interactions with other drugs. Additionally, further research is needed to fully understand the long-term health risks associated with this compound use and to develop safer alternatives with similar effects.
Méthodes De Synthèse
The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-fluorobenzylamine to produce the intermediate 4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)benzylamine. This intermediate is then reacted with butyric anhydride to form the final product, this compound. The synthesis of this compound has been reported in several research articles and can be easily reproduced in a laboratory setting.
Applications De Recherche Scientifique
4-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)butanamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, cardiovascular disease, metabolic disorders, and cancer. In sports, this compound has been shown to enhance endurance and improve lipid metabolism, making it a potential doping agent. However, due to its potential health risks, it has been banned by the World Anti-Doping Agency (WADA). In cardiovascular disease, this compound has been shown to improve lipid and glucose metabolism, reduce inflammation, and prevent atherosclerosis. In metabolic disorders, this compound has been shown to improve insulin sensitivity, reduce obesity, and prevent type 2 diabetes. In cancer, this compound has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FNO2/c18-13-5-8-16(15(19)10-13)23-9-1-2-17(22)21-11-12-3-6-14(20)7-4-12/h3-8,10H,1-2,9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNMZNYAIWURRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-methyl-2-furamide](/img/structure/B5129615.png)

![5-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5129640.png)
![5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5129650.png)
![8-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5129658.png)
![2-({3-[(carboxymethyl)thio]benzoyl}amino)benzoic acid](/img/structure/B5129660.png)
![N-butyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B5129668.png)
![3-ethoxy-8-(2,3,3-trichloro-1-nitro-2-propen-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B5129670.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)
![3-(benzylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5129682.png)

![3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide](/img/structure/B5129701.png)
![[3-(1-naphthyloxy)propyl]hydrazine](/img/structure/B5129703.png)
![N-(4-methoxyphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5129712.png)